molecular formula C14H14OSSn B14582954 2,2-Diphenyl-1,3,2-oxathiastannolane CAS No. 61467-72-9

2,2-Diphenyl-1,3,2-oxathiastannolane

Cat. No.: B14582954
CAS No.: 61467-72-9
M. Wt: 349.0 g/mol
InChI Key: DSTBVFKLWIYMLU-UHFFFAOYSA-M
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Description

2,2-Diphenyl-1,3,2-oxathiastannolane is a chemical compound characterized by its unique molecular structure, which includes a tin atom bonded to an oxygen and sulfur atom, forming a five-membered ring.

Preparation Methods

The synthesis of 2,2-Diphenyl-1,3,2-oxathiastannolane typically involves the reaction of diphenyltin dichloride with ethylene glycol and hydrogen sulfide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

2,2-Diphenyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Diphenyl-1,3,2-oxathiastannolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3,2-oxathiastannolane involves its interaction with molecular targets through its tin atom. The compound can form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects .

Comparison with Similar Compounds

2,2-Diphenyl-1,3,2-oxathiastannolane can be compared with other organotin compounds such as:

Properties

CAS No.

61467-72-9

Molecular Formula

C14H14OSSn

Molecular Weight

349.0 g/mol

IUPAC Name

2,2-diphenyl-1,3,2-oxathiastannolane

InChI

InChI=1S/2C6H5.C2H5OS.Sn/c2*1-2-4-6-5-3-1;3-1-2-4;/h2*1-5H;4H,1-2H2;/q;;-1;+2/p-1

InChI Key

DSTBVFKLWIYMLU-UHFFFAOYSA-M

Canonical SMILES

C1CS[Sn](O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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